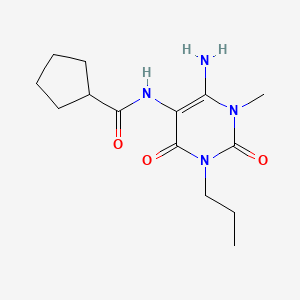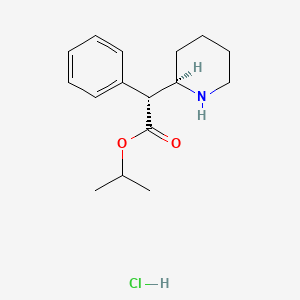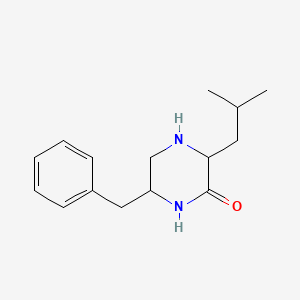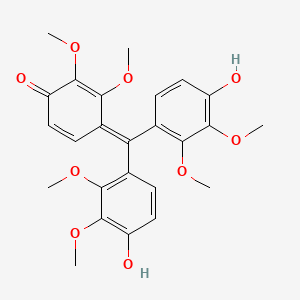![molecular formula C19H24F6N2O5 B593648 氟卡尼德-d4 乙酸盐 [双(2,2,2-三氟乙氧基-1,1-d2)] CAS No. 1276197-21-7](/img/new.no-structure.jpg)
氟卡尼德-d4 乙酸盐 [双(2,2,2-三氟乙氧基-1,1-d2)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated form of Flecainide acetate, a Class I anti-arrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Flecainide, as the deuterium atoms can provide more detailed insights through various analytical techniques .
科学研究应用
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the fragmentation patterns of Flecainide.
Biology: The compound helps in understanding the metabolic pathways of Flecainide in biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Flecainide.
作用机制
Target of Action
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated version of Flecainide Acetate . The primary targets of Flecainide are the voltage-gated sodium channels in the heart . These channels play a crucial role in the initiation and propagation of action potentials in cardiac cells, which are essential for heart rhythm .
Mode of Action
Flecainide works by blocking the sodium channels, thereby slowing the rapid influx of sodium ions during the depolarization phase of the action potential . This results in a decrease in the rate of rise of the action potential, which can delay conduction in the heart, particularly in cells that are depolarized or partially depolarized .
Biochemical Pathways
By blocking sodium channels, Flecainide affects the electrical conduction pathways in the heart. It slows conduction in the atria, ventricles, and His-Purkinje system . The drug also prolongs the refractory period of the atria, ventricles, and His-Purkinje system, which can help prevent the re-entry of electrical impulses, a common cause of certain types of arrhythmias .
Result of Action
The molecular and cellular effects of Flecainide’s action result in a slowed heart rate and restoration of normal rhythm . By blocking the sodium channels and slowing electrical conduction, the drug can help prevent abnormal electrical signals that cause arrhythmias .
准备方法
The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
相似化合物的比较
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] can be compared with other deuterated anti-arrhythmic agents such as:
Encainide-d4 Acetate: Another deuterated Class I anti-arrhythmic agent with similar applications in research.
Propafenone-d4 Acetate: Used for studying the pharmacokinetics and metabolism of Propafenone.
Lidocaine-d4 Acetate: A deuterated form of Lidocaine used in similar pharmacokinetic studies.
The uniqueness of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] lies in its specific deuterium labeling, which provides distinct advantages in analytical studies, such as improved signal-to-noise ratio in mass spectrometry .
属性
CAS 编号 |
1276197-21-7 |
|---|---|
分子式 |
C19H24F6N2O5 |
分子量 |
478.425 |
IUPAC 名称 |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
InChI 键 |
RKXNZRPQSOPPRN-PQDNHERISA-N |
SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
同义词 |
N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


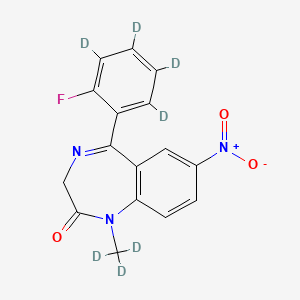
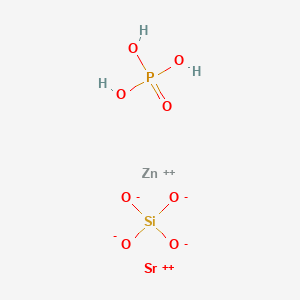
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
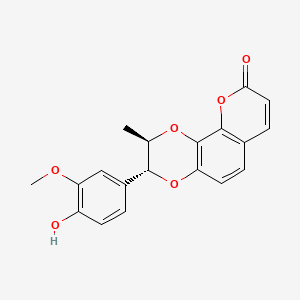

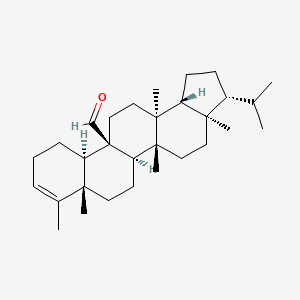
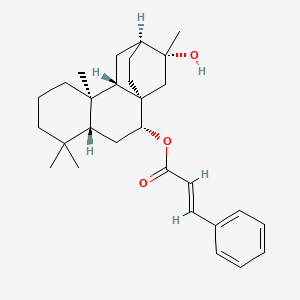
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
